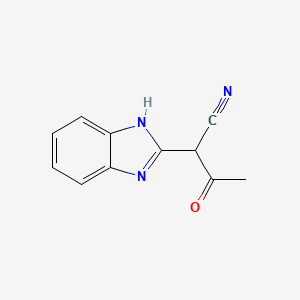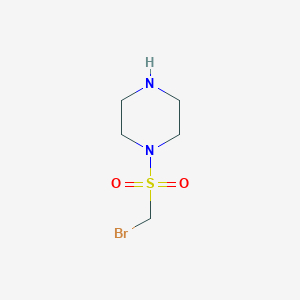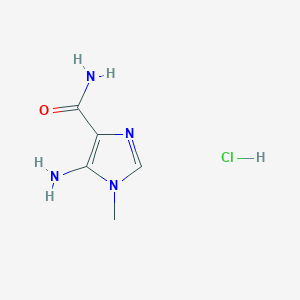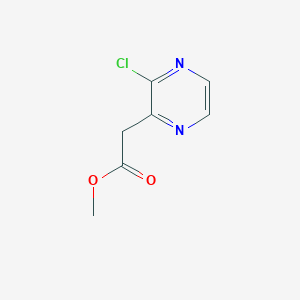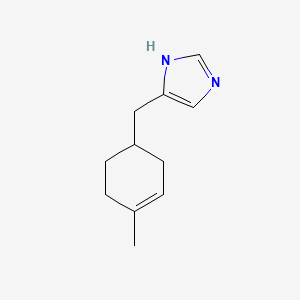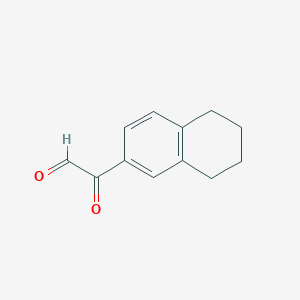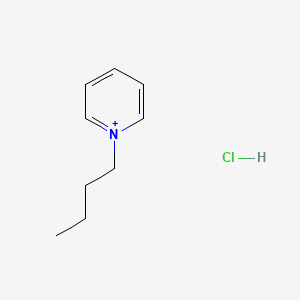
1-Butylpyridin-1-ium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylpyridinium chloride is an organic compound with the molecular formula C9H14ClN. It is a type of pyridinium salt, characterized by the presence of a butyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylpyridinium chloride can be synthesized through the reaction of pyridine with butyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, butylpyridinium chloride is produced in large quantities using similar methods. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butylpyridinium chloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Products may include butylpyridinium oxide or other oxidized derivatives.
Reduction: Reduced forms such as butylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
Butylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of other organic compounds, dyes, and synthetic polymers.
Mechanism of Action
The mechanism of action of butylpyridinium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to its antimicrobial effects. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
- Methylpyridinium chloride
- Ethylpyridinium chloride
- Propylpyridinium chloride
Comparison: Butylpyridinium chloride is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in butylpyridinium chloride increases its hydrophobicity and alters its reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H15ClN+ |
|---|---|
Molecular Weight |
172.67 g/mol |
IUPAC Name |
1-butylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1; |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

